An In-depth Technical Guide to 1,1-Dibutoxybutane: Chemical Properties and Structure
An In-depth Technical Guide to 1,1-Dibutoxybutane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibutoxybutane, also known as butyraldehyde dibutyl acetal, is an organic compound with the chemical formula C12H26O2.[1][2][3][4][5] It belongs to the acetal functional group, characterized by two ether linkages attached to the same carbon atom. This colorless liquid possesses a distinctive rubber-like odor and finds applications in organic synthesis as an intermediate, additive, and starting material.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 1,1-Dibutoxybutane.
Chemical Structure and Identification
The structural identity of 1,1-Dibutoxybutane is well-established through various chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | 1,1-dibutoxybutane | [4] |
| CAS Number | 5921-80-2 | [1][3][4][5] |
| Molecular Formula | C12H26O2 | [1][2][3][4][5] |
| Molecular Weight | 202.33 g/mol | [1][3][4][5] |
| SMILES | CCCCOC(CCC)OCCCC | [1] |
| InChI | InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3 | [1][3][5] |
| InChIKey | WQRBJFZKPWPIJD-UHFFFAOYSA-N | [1][3][5] |
| Synonyms | Butyraldehyde dibutyl acetal, Lageracetal | [1][2][3][4][5] |
Physicochemical Properties
The physical and chemical properties of 1,1-Dibutoxybutane are summarized in the table below.
| Property | Value | Unit | Source |
| Boiling Point | 214 | °C | [2][6][7] |
| Density | 0.8669 (at 25 °C) | g/cm³ | [2] |
| Refractive Index | 1.4140 - 1.4180 | [2] | |
| Flash Point | 51 | °C | [6] |
| Solubility | Soluble in alcohol and ether; almost insoluble in water. | [2] | |
| Vapor Pressure | Not available | ||
| Melting Point | Not available |
Experimental Protocols
Synthesis of 1,1-Dibutoxybutane via Catalytic Conversion of n-Butanol
A documented method for the synthesis of 1,1-Dibutoxybutane involves the conversion of n-butanol using a Chromium/Activated Carbon (Cr/AC) catalyst.[8]
Materials:
-
n-Butanol
-
Chromium/Activated Carbon (Cr/AC) catalyst
-
Acetone
-
1.0 M Hydrochloric acid
-
Hydrogen gas
-
Ammonia vapor
Catalyst Preparation:
-
Activate coconut shell carbon at 650 °C in a hydrogen atmosphere (15 mL/min flow rate) for 4 hours.
-
Wash the activated carbon with acetone in a Soxhlet apparatus for 15 cycles.
-
Subsequently, wash the carbon three times with 1.0 M HCl.
-
Sieve the washed carbon to a 60-80 mesh size.
-
Impregnate the activated carbon with a Cr(VI) solution.
-
Reduce the chromium-impregnated carbon with H2 at 650 °C.[8]
Reaction Procedure:
-
Place 5 g of the Cr/AC catalyst into a reactor.
-
Heat the reactor to the desired temperature (e.g., 450 °C).
-
Introduce n-butanol at a specific flow rate (e.g., 0.10 mL/min) along with a hydrogen gas flow (15 mL/min).
-
The product, 1,1-dibutoxybutane, is collected and can be analyzed by GC-MS and 1H-NMR. The highest reported yield of 53.42% was achieved at 450 °C with a catalyst amount of 5 g and an alcohol flow rate of 0.10 mL/min.[8]
Analysis: The synthesized product can be characterized using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components of the reaction mixture.
-
Proton Nuclear Magnetic Resonance (1H-NMR): To confirm the structure of the product. The 1H-NMR spectrum of 1,1-dibutoxybutane shows a characteristic triplet signal at a chemical shift of 4.447 ppm corresponding to the proton on the acetal carbon (R-CH-CH-O)–CH–.[8]
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 1,1-Dibutoxybutane.
-
Mass Spectrometry (GC-MS): The NIST WebBook provides mass spectral data for 1,1-Dibutoxybutane, which can be used for its identification in complex mixtures.[3][9]
-
13C NMR Spectra: Publicly available spectral databases contain the 13C NMR spectrum for 1,1-Dibutoxybutane.[4]
-
IR Spectra: While not explicitly found for 1,1-Dibutoxybutane in the initial search, related compounds' IR data are available and can provide expected absorption regions.[10]
Safety and Handling
1,1-Dibutoxybutane is classified as a flammable liquid and vapor.[4][6]
GHS Hazard Statements:
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground/bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use only non-sparking tools.
-
P243: Take precautionary measures against static discharge.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P370+P378: In case of fire: Use appropriate media to extinguish.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container in accordance with local regulations.[4][6]
It is volatile and should be stored in a cool, well-ventilated area in a tightly sealed container.[2] When handling, appropriate personal protective equipment, such as safety glasses and gloves, should be worn.[2] Avoid inhaling vapors and direct contact with skin.[2]
Visualizations
Logical Relationship of 1,1-Dibutoxybutane's Structural Components
Caption: Structural hierarchy of 1,1-Dibutoxybutane.
Experimental Workflow for the Synthesis of 1,1-Dibutoxybutane
Caption: Synthesis workflow for 1,1-Dibutoxybutane.
References
- 1. Butane, 1,1-dibutoxy- (CAS 5921-80-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chembk.com [chembk.com]
- 3. Butane, 1,1-dibutoxy- [webbook.nist.gov]
- 4. 1,1-Dibutoxybutane | C12H26O2 | CID 22210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butane, 1,1-dibutoxy- [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. Butane, 1,1-dibutoxy- | 5921-80-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Butane, 1,1-dibutoxy- [webbook.nist.gov]
- 10. 1,4-Dibutoxybutane | C12H26O2 | CID 232577 - PubChem [pubchem.ncbi.nlm.nih.gov]
